molecular formula C16H19BO2S B13354746 (E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13354746
M. Wt: 286.2 g/mol
InChI Key: DKVLWZBMEFQNEM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a benzo[b]thiophene moiety linked to a vinyl group, which is further connected to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of benzo[b]thiophene derivatives with vinyl boronates. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the benzo[b]thiophene and the vinyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is typical.

    Substitution: Bis(pinacolato)diboron and a palladium catalyst are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Aryl boronates.

Scientific Research Applications

(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action for (E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and cross-coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzo[b]thiophene moiety, which imparts specific electronic and steric properties that can influence its reactivity and applications in organic synthesis and materials science.

Properties

Molecular Formula

C16H19BO2S

Molecular Weight

286.2 g/mol

IUPAC Name

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)10-9-13-11-12-7-5-6-8-14(12)20-13/h5-11H,1-4H3/b10-9+

InChI Key

DKVLWZBMEFQNEM-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC3=CC=CC=C3S2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.